1-{4-amino-2-[(4-methoxyphenyl)amino]-1,3-thiazol-5-yl}ethanone
Overview
Description
1-{4-amino-2-[(4-methoxyphenyl)amino]-1,3-thiazol-5-yl}ethanone is a compound that features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atomsThe presence of the thiazole ring imparts unique chemical properties, making it a versatile molecule for various synthetic and biological applications .
Preparation Methods
The synthesis of 1-{4-amino-2-[(4-methoxyphenyl)amino]-1,3-thiazol-5-yl}ethanone typically involves the reaction of 4-methoxyaniline with thioamide derivatives under specific conditions. One common method involves the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the thiazole ring . The reaction conditions often include heating the reactants in a suitable solvent like ethanol or methanol, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
1-{4-amino-2-[(4-methoxyphenyl)amino]-1,3-thiazol-5-yl}ethanone undergoes various types of chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-{4-amino-2-[(4-methoxyphenyl)amino]-1,3-thiazol-5-yl}ethanone involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest at the G2 phase, ultimately resulting in cell death . This mechanism is particularly relevant in its potential use as an anticancer agent .
Comparison with Similar Compounds
1-{4-amino-2-[(4-methoxyphenyl)amino]-1,3-thiazol-5-yl}ethanone can be compared with other thiazole derivatives, such as:
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound also contains a methoxyphenyl group and exhibits similar chemical properties.
2-methoxy-5-((phenylamino)methyl)phenol: Another related compound with a methoxyphenyl group, used in similar applications.
The uniqueness of this compound lies in its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-[4-amino-2-(4-methoxyanilino)-1,3-thiazol-5-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-7(16)10-11(13)15-12(18-10)14-8-3-5-9(17-2)6-4-8/h3-6H,13H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDRMQSURAQWNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC2=CC=C(C=C2)OC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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